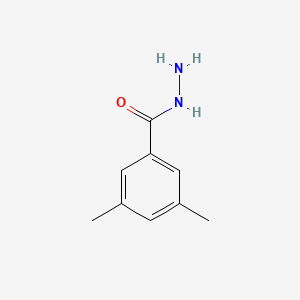

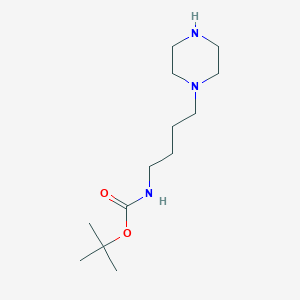

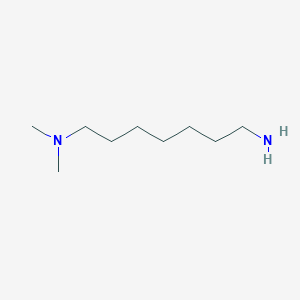

1-(4-Boc-aminobutyl)piperazine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperazine derivatives is a topic of interest due to their relevance in pharmaceutical applications. For instance, the synthesis of 1,4-piperazine-2,5-dione was achieved in a 23% yield over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, indicating a multi-step process that may be similar in complexity to the synthesis of 1-(4-Boc-aminobutyl)piperazine . Additionally, the synthesis of 4-substituted-4-aminopiperidine derivatives, which are structurally related to piperazines, was described using isonipecotate and Curtius rearrangement, suggesting that similar methodologies could potentially be applied to the synthesis of Boc-aminobutyl piperazine derivatives .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their function and interaction with biological targets. The study of the hydrogen-bond association of a piperazine dione derivative revealed polymorphic crystalline forms with different hydrogen-bonding networks . This suggests that the molecular structure of this compound could also exhibit polymorphism and specific hydrogen-bonding patterns that could influence its physical properties and reactivity.

Chemical Reactions Analysis

Piperazine itself is known to be a versatile catalyst in various chemical reactions. For example, it has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media . This indicates that piperazine and its derivatives, including this compound, may participate in or facilitate a variety of chemical reactions, potentially leading to the formation of diverse bioactive compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of the Boc group, as mentioned in the synthesis of potent ACC1/2 inhibitors, suggests that the Boc group can be a stable substituent under acidic conditions . This stability is an important consideration for the physical and chemical properties of this compound, as it may affect the compound's solubility, stability, and reactivity under different environmental conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Synthesis of Sialic Acid Dimers : A study by Ye et al. (2008) demonstrated the use of 1-N-Boc-piperazine in the stereoselective 2-O-deacetylation and 4-amination of peracetylated Neu5Ac. This process led to the synthesis of sialic acid dimers, which are precursors of unnatural polysialic acids.

Crystal Structure Analysis : Potter (1962) prepared 1,4-Piperazine-γ,γ′-dibutyric acid during polymer chemistry investigations, revealing unusual hydrogen bonding through X-ray methods (Potter, 1962).

Solid Phase Synthesis of 2-Oxo-1,4-piperazines : Gonzalez-Gomez et al. (2002) described a solid phase synthesis method for 2-oxo-1,4-piperazines using α-N-Boc-amino aldehydes. This method is efficient for creating large libraries of trisubstituted 2-oxo-1,4-piperazines (Gonzalez-Gomez et al., 2002).

Synthesis of 1-Aryl-4-(biarylmethylene)piperazine Ligands : Ullah (2012) synthesized a series of 1-aryl-4-(biarylmethylene)piperazines, structurally related to a potential antipsychotic drug, SLV-313, using Buchwald-Hartwig coupling reactions of 1-boc-piperazine (Ullah, 2012).

Synthesis of Peptide β-Turn Mimetics : Gołębiowski et al. (2000) used Merrifield resin-bound piperazine-2-carboxylic acid for high-throughput synthesis of peptide β-turn mimetics, a class of bicyclic diketopiperazines (Gołębiowski et al., 2000).

Chemical Characterization and Analysis

X-ray Diffraction Studies : Kulkarni et al. (2016) characterized derivatives of N-Boc piperazine using spectroscopic studies and X-ray diffraction analysis. These studies provided detailed insights into the molecular structures and intermolecular interactions (Kulkarni et al., 2016).

Solubility Studies in Supercritical Carbon Dioxide : Uchida et al. (2004) measured the solubility of (S)-Boc-piperazine and its racemic compound in supercritical carbon dioxide, providing valuable data for industrial applications (Uchida et al., 2004).

Biological and Medicinal Research

Peptide Derivatization for Mass Spectrometry : Qiao et al. (2011) explored piperazine-based derivatives for peptide carboxyl group derivatization, enhancing ionization efficiency in mass spectrometry. This is crucial for sensitive determination of peptides in proteome analysis (Qiao et al., 2011).

Synthesis of Nucleoside Transport Blocker : Bruce et al. (1995) utilized N-t-Boc-piperazine carboxamide in the synthesis of the nucleoside transport blocker draflazine, demonstrating its application in medicinal chemistry (Bruce et al., 1995).

Wirkmechanismus

Target of Action

Piperazine compounds, a class to which this compound belongs, are known to interact with gaba receptors .

Mode of Action

Piperazine compounds are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm . .

Biochemical Pathways

Given its structural similarity to other piperazine compounds, it may influence pathways involving gaba receptors .

Pharmacokinetics

It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Based on the known effects of piperazine compounds, it can be inferred that the compound may cause paralysis of certain parasites .

Action Environment

It is generally recommended to store such compounds under inert gas, in a cool and dark place, at a temperature below 15°c .

Eigenschaften

IUPAC Name |

tert-butyl N-(4-piperazin-1-ylbutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-6-4-5-9-16-10-7-14-8-11-16/h14H,4-11H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUWFJKBUTXYBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399728 | |

| Record name | 1-(4-Boc-aminobutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874831-61-5 | |

| Record name | 1-(4-Boc-aminobutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)

![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)